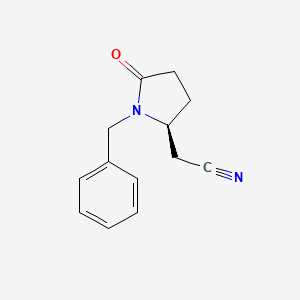

(S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile

Description

BenchChem offers high-quality (S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2S)-1-benzyl-5-oxopyrrolidin-2-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-9-8-12-6-7-13(16)15(12)10-11-4-2-1-3-5-11/h1-5,12H,6-8,10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFHJBBHXKYUNR-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1CC#N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N([C@@H]1CC#N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of (S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile

Technical Whitepaper: Physicochemical Profile and Synthetic Utility of (S)-1-Benzyl-5-oxo-pyrrolidin-2-yl Acetonitrile

Molecular Identity & Physicochemical Core

Compound Name: (S)-2-(1-Benzyl-5-oxopyrrolidin-2-yl)acetonitrile Common Synonyms: (S)-1-Benzyl-5-oxo-2-pyrrolidineacetonitrile; 1-Benzyl-5-oxo-pyrrolidine-2-acetic acid nitrile. CAS Registry Number: 1272755-41-5[1][2]

This compound represents a critical chiral building block in the synthesis of pyrrolidone-based pharmacophores, specifically the racetam class of nootropics and antiepileptics (e.g., Brivaracetam analogues). Its structural core features a

Physicochemical Specifications

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 214.26 g/mol |

| Monoisotopic Mass | 214.1106 Da |

| Physical State | Solid or Viscous Oil (dependent on purity/polymorph) |

| Chirality | (S)-Enantiomer (derived from L-Pyroglutamic acid) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water.[1][3][4] |

| Melting Point | Typically 65–75 °C (Analogous derivatives range) |

Synthetic Pathway & Mechanism

To ensure high enantiomeric excess (

Mechanistic Flow

-

N-Protection: The lactam nitrogen is benzylated to prevent side reactions and increase solubility in organic solvents.

-

Reduction: The C2-carboxylic acid (or ester) is reduced to a primary alcohol (Prolinol derivative).

-

Activation: The hydroxyl group is converted into a good leaving group (Tosylate or Mesylate).

-

Homologation (Cyanation): Nucleophilic substitution with cyanide extends the carbon chain by one unit, forming the acetonitrile moiety.

Pathway Visualization

Figure 1: Step-wise synthetic transformation from (S)-Pyroglutamic acid to the target nitrile.

Experimental Protocol

Objective: Synthesis of (S)-2-(1-Benzyl-5-oxopyrrolidin-2-yl)acetonitrile from N-benzyl-5-oxo-prolinol via tosylation and cyanation.

Note: This protocol assumes the starting material, N-benzyl-5-oxo-prolinol (Inter2 in Fig 1), has already been prepared via standard reduction of N-benzyl-pyroglutamate.

Step 1: Activation (Tosylation)

Reagents: N-benzyl-5-oxo-prolinol (1.0 eq), p-Toluenesulfonyl chloride (TsCl, 1.2 eq), Triethylamine (TEA, 2.0 eq), DMAP (0.1 eq), Dichloromethane (DCM).

-

Setup: Charge a flame-dried round-bottom flask with N-benzyl-5-oxo-prolinol dissolved in anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere.

-

Addition: Cool to 0°C. Add TEA and DMAP. Slowly add TsCl portion-wise to maintain temperature < 5°C.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) until starting material disappears.

-

Workup: Quench with water. Wash organic layer with 1N HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate in vacuo.

-

Result: Yields the intermediate Tosylate (Solid/Oil). Proceed directly to Step 2.

Step 2: Cyanation (Nucleophilic Substitution)

Reagents: Tosylate intermediate (1.0 eq), Sodium Cyanide (NaCN, 1.5 eq), DMSO (anhydrous).

-

Safety Warning: NaCN is highly toxic. Work in a well-ventilated fume hood. Have bleach (sodium hypochlorite) ready for decontamination.

-

Reaction: Dissolve the Tosylate in DMSO (0.5 M). Add NaCN in a single portion.

-

Heating: Heat the mixture to 60–70°C for 6–12 hours. The elevated temperature is required to overcome the steric hindrance of the N-benzyl group adjacent to the reaction site.

-

Workup: Cool to RT. Dilute with water (Caution!). Extract 3x with Ethyl Acetate.[5]

-

Purification: Wash combined organics extensively with water and brine to remove DMSO. Dry over MgSO4.[5] Concentrate.

-

Isolation: Purify via flash column chromatography (Silica gel, Gradient: 20% -> 50% EtOAc in Hexanes).

-

Validation: The product should appear as a white to off-white solid or pale yellow viscous oil.

Pharmaceutical Application & Significance

The target molecule is a versatile

-

Racetam Synthesis: Hydrolysis of the nitrile group yields the corresponding acetic acid derivative. This acid can be coupled with various amines to generate novel Levetiracetam or Brivaracetam analogues.

-

Peptidomimetics: The rigid pyrrolidone ring acts as a conformational constraint, mimicking the

-turn of peptides. This is valuable in designing protease inhibitors. -

Metabolic Stability: The nitrile group itself is often used as a bioisostere for carbonyls or hydroxyls to improve metabolic stability and blood-brain barrier (BBB) penetration.

Quality Control & Characterization

To validate the identity and purity of the synthesized compound, the following analytical parameters must be met:

-

1H NMR (400 MHz, CDCl3):

- 7.20–7.40 (m, 5H, Ar-H) – Benzyl aromatic protons.

- 4.00–5.10 (dd, 2H, N-CH2-Ph) – Benzylic methylene (diastereotopic).

- 3.60–3.80 (m, 1H, C2-H) – Chiral center methine.

- 2.40–2.60 (m, 2H, CH2-CN) – Distinctive cyanomethyl protons (shift confirms substitution).

-

Mass Spectrometry (ESI+):

-

Expected

. -

Look for

.

-

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.

-

Requirement: >98% purity for biological assays.

-

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2381219 (Benzyl 5-oxoprolinate - Precursor). Retrieved from [Link]

-

Berestovitskaya, B. M., et al. (2016).[6] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - National Institutes of Health. Retrieved from [Link]

Sources

- 1. molcore.com [molcore.com]

- 2. 1272755-41-5|(S)-2-(1-Benzyl-5-oxopyrrolidin-2-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 3. prepchem.com [prepchem.com]

- 4. Benzyl 5-oxoprolinate | C12H13NO3 | CID 2381219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines | MDPI [mdpi.com]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile and Process Engineering Guide: (S)-1-Benzyl-5-oxo-pyrrolidin-2-yl Acetonitrile

The following technical guide details the solubility profile, thermodynamic behavior, and purification strategies for (S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile (CAS: 1272755-41-5), a critical chiral intermediate in the synthesis of pyrrolidone-based antiepileptic drugs (e.g., Levetiracetam, Brivaracetam).

Document Control:

-

Subject: Solubility Thermodynamics & Purification Protocols

-

Compound ID: (S)-2-(1-Benzyl-5-oxopyrrolidin-2-yl)acetonitrile[1]

-

Molecular Weight: 214.26 g/mol [1]

-

Role: Senior Application Scientist

Part 1: Executive Summary & Structural Analysis

The "Why" of Solubility

In the process development of Levetiracetam and its analogs, the purity of the (S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile intermediate is the primary determinant of the final API's enantiomeric excess (ee). Impurities carried forward from the cyanation or dehydration steps (such as ring-opened byproducts or residual benzylamine) must be purged via crystallization.

Understanding the solubility profile is not merely about dissolving the compound; it is about engineering a supersaturation trajectory that maximizes yield while rejecting impurities.

Structural Drivers of Solubility

The molecule exhibits a "Push-Pull" solubility behavior due to two distinct domains:

-

Lipophilic Domain (The Anchor): The N-Benzyl group provides significant hydrophobicity, ensuring solubility in aromatic (Toluene) and chlorinated (DCM) solvents.

-

Polar Domain (The Head): The 5-oxo-pyrrolidine (lactam) core and the acetonitrile side chain are highly polar and act as hydrogen bond acceptors. This ensures high solubility in polar aprotic solvents (DMSO, DMF, Acetonitrile).

Key Implication: The molecule lacks Hydrogen Bond Donors (no N-H or O-H), making it significantly more soluble in organic solvents than its acid or amide precursors.

Part 2: Qualitative Solubility Profile

The following categorization is derived from thermodynamic principles and standard process chemistry protocols for N-benzylated lactams.

| Solvent Class | Representative Solvents | Solubility Status | Process Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>200 mg/mL) | Reaction solvent; Extraction from aqueous layers. |

| Polar Aprotic | Acetonitrile (MeCN), DMSO, DMF | High (>150 mg/mL) | Reaction solvent (e.g., alkylation); Poor for crystallization due to high solubility. |

| Esters | Ethyl Acetate (EtOAc), IPM | Temperature Dependent | Ideal for Crystallization. Soluble at reflux, sparingly soluble at <5°C. |

| Aromatics | Toluene, Xylenes | Moderate | Good for hot extraction; often used as a co-solvent. |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | High | Too soluble for yield-efficient crystallization; used for dissolution. |

| Alkanes | n-Heptane, Hexane, Cyclohexane | Insoluble (<1 mg/mL) | Antisolvent. Used to drive precipitation or wash filter cakes. |

| Aqueous | Water | Insoluble | Used to wash away inorganic salts during workup. |

Part 3: Experimental Protocols (Self-Validating)

As exact solubility values fluctuate based on polymorph and purity, you must generate a site-specific solubility curve . Do not rely on literature values alone. Use the following self-validating gravimetric protocol.

Protocol A: Gravimetric Solubility Determination (Isothermal)

Objective: Determine the saturation limit (

Reagents:

-

(S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile (Crude or Pure Reference)

-

Anhydrous Ethyl Acetate (HPLC Grade)

Workflow:

-

Preparation: Weigh 2.0 g of the compound into a 20 mL scintillation vial.

-

Solvent Addition: Add 5.0 mL of Ethyl Acetate.

-

Equilibration:

-

Set A (25°C): Stir at 500 rpm for 4 hours.

-

Set B (60°C): Heat block to 60°C; stir for 2 hours.

-

-

Verification: If the solid fully dissolves, add more solid until a persistent suspension is observed (saturation).

-

Sampling: Stop stirring. Allow solids to settle for 10 minutes (maintain temperature).

-

Filtration: Withdraw 1.0 mL of supernatant using a pre-warmed syringe filter (0.45 µm PTFE).

-

Quantification: Transfer filtrate to a tared weighing dish. Evaporate solvent under vacuum/nitrogen stream. Weigh the residue.

Calculation:

Protocol B: Purification via Cooling Crystallization

Rationale: Based on the profile, Ethyl Acetate/Heptane is the optimal solvent system. Ethyl Acetate provides the temperature gradient, while Heptane acts as the antisolvent to maximize recovery.

-

Dissolution: Charge 10 g of crude compound into a reactor. Add 30 mL Ethyl Acetate (3 vol).

-

Heating: Heat to Reflux (approx. 77°C). The solution should be clear.

-

Checkpoint: If haze remains, hot filter to remove inorganic salts.

-

-

Nucleation: Cool slowly to 45°C over 30 minutes. Seeding with 0.1% pure crystal is recommended at 50°C.

-

Antisolvent Addition: Add 30 mL n-Heptane dropwise over 1 hour while maintaining 45°C.

-

Cooling: Cool to 0-5°C over 2 hours.

-

Isolation: Filter the white crystalline solid. Wash with 10 mL cold 1:1 EtOAc/Heptane.

-

Drying: Vacuum dry at 40°C.

Part 4: Visualization of Workflows

Solubility Determination Logic

This diagram illustrates the decision matrix for determining the precise solubility limit, ensuring no false negatives (undersaturation).

Figure 1: Iterative logic for gravimetric solubility determination to ensure saturation equilibrium.

Crystallization Process Flow

The following diagram details the purification process using the Ethyl Acetate/Heptane system.

Figure 2: Optimized cooling/antisolvent crystallization workflow for high-purity isolation.

Part 5: References

-

Surtees, J. et al. (2017). Synthesis of Levetiracetam and Intermediates. Sheffield Hallam University Thesis. Retrieved from [Link]

-

Kenda, B. et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Potential Antiepileptic Activity. Journal of Medicinal Chemistry. (Contextual reference for pyrrolidone solubility).

-

U.S. Patent 9,896,509 . (2018). Use of antagonists of the interaction between HIV GP120 and α4β7 integrin. (Describes N-benzyl-pyroglutamic acid derivatives). Retrieved from

Sources

Chemical Stability Profile: Benzyl-Protected Pyrrolidone Nitriles

Topic: Chemical Stability of Benzyl-Protected Pyrrolidone Nitriles Format: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Executive Summary

Benzyl-protected pyrrolidone nitriles (specifically 1-benzyl-5-oxopyrrolidine-3-carbonitrile and its regioisomers) serve as critical, versatile scaffolds in the synthesis of gamma-amino acids (GABA analogs), pyrrolidine-based alkaloids, and peptidomimetics.

The utility of this scaffold rests on the orthogonal reactivity of its three core components:

-

The Nitrile (

): A precursor for amines, aldehydes, acids, or heterocycles.[1] -

The Lactam (Pyrrolidone): A robust cyclic amide providing structural rigidity.

-

The Benzyl Group (

): A masking group for the lactam nitrogen, preventing N-alkylation/acylation side reactions while influencing ring conformation.

This guide details the stability limits of this scaffold, defining the "safe zones" for processing and the specific conditions required to trigger selective transformations.

Structural Analysis & Electronic Effects

The stability of the molecule is dictated by the interplay between the electron-withdrawing nitrile and the lactam amide resonance.

-

Lactam Resonance: The lone pair on the nitrogen is delocalized into the carbonyl, making the

bond significantly more stable than a standard benzyl amine. The -

C3-Acidity: The nitrile at the C3 position (alpha to the lactam carbonyl in some isomers, or beta) significantly increases the acidity of the

-proton.-

Implication: In the presence of strong bases (e.g., NaH, LDA), the C3 position deprotonates readily, allowing for alkylation but also risking racemization if the center is chiral.

-

Stability Matrix: Stress Conditions

Hydrolytic Stability (Acid vs. Base)

The competition between nitrile hydrolysis and lactam ring opening is the primary stability concern in aqueous media.

| Condition | Primary Degradant | Mechanism | Stability Verdict |

| Dilute Acid (HCl, RT) | None | N/A | Stable |

| Strong Acid (6N HCl, Reflux) | Carboxylic Acid | Nitrile hydrolysis ( | Lactam Intact / Nitrile Labile |

| Dilute Base (NaHCO | None | N/A | Stable |

| Strong Base (NaOH, Reflux) | Ring-Opened Amino Acid | Nucleophilic attack at Lactam Carbonyl | Lactam Labile |

-

Acidic Pathway: The nitrile is the "weak link." Under vigorous acidic conditions, the nitrile hydrolyzes to the amide and then the carboxylic acid before the lactam ring opens. The gamma-lactam ring is thermodynamically favored and resists acid hydrolysis far better than acyclic amides.

-

Basic Pathway: The lactam ring is susceptible to saponification. Hydroxide attacks the lactam carbonyl, leading to ring opening to form the

-benzyl-gamma-amino acid. This process is often faster than nitrile hydrolysis under basic conditions.

Oxidative Stability

The

-

CAN (Ceric Ammonium Nitrate): Oxidizes the benzylic position, cleaving the

bond to release the free lactam. This is a standard deprotection strategy. -

Peroxides/mCPBA: The lactam nitrogen is not basic; therefore, N-oxide formation does not occur. However, the benzylic position can slowly oxidize to a benzoyl group (

) under radical-promoting conditions.

Thermal Stability

-

T < 150°C: Highly stable.

-

T > 200°C: Decomposition may occur via elimination of the nitrile or thermal debenzylation (radical fragmentation), though the pyrrolidone core itself remains intact.

-

Distillation: High-vacuum distillation is required for purification. Atmospheric distillation will likely cause degradation (charring/polymerization).

The Chemoselectivity Paradox: Reduction Protocols

A critical challenge in working with this scaffold is reducing the nitrile (to an amine) without removing the benzyl group, or removing the benzyl group without reducing the nitrile.

Scenario A: Nitrile Reduction (Keeping Benzyl Intact)

Goal: Convert

-

Standard Pd/C Hydrogenation: RISKY. Palladium on Carbon often catalyzes hydrogenolysis of the

bond simultaneously with nitrile reduction. -

The Solution: Raney Nickel (Ra-Ni). [2]

-

Protocol: Ra-Ni, H

(50 psi), NH -

Mechanism: Ra-Ni is highly active for

reduction but kinetically slow for

-

Scenario B: Benzyl Deprotection (Keeping Nitrile Intact)

Goal: Remove

-

Standard Pd/C Hydrogenation: DIFFICULT. The nitrile is prone to reduction.[3]

-

The Solution: Oxidative Deprotection or Dissolving Metal.

-

Protocol 1 (Oxidative): CAN (Ceric Ammonium Nitrate) in MeCN/H

O.[4] This cleaves the benzyl group oxidatively, leaving the redox-sensitive nitrile untouched. -

Protocol 2 (Birch-type): Na/NH

(liquid). While effective for debenzylation, this poses a high risk of reducing the nitrile. Not recommended.

-

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent pathways for degradation and functionalization.

Figure 1: Divergent reactivity pathways.[2][5][6] Red nodes indicate degradation/hydrolysis; Green nodes indicate selective synthetic transformations.

Experimental Protocols

Protocol A: Selective Nitrile Reduction (Benzyl Retention)

Validates the stability of the N-Bn bond under hydrogenation conditions.

-

Setup: Charge a Parr shaker vessel with 1-benzyl-5-oxopyrrolidine-3-carbonitrile (10 mmol) dissolved in Methanol (50 mL).

-

Catalyst: Add Raney Nickel (slurry in water, ~2 g, washed 3x with MeOH). Caution: Pyrophoric.

-

Additive: Add 7N NH

in MeOH (10 mL) to suppress dimer formation. -

Reaction: Pressurize to 50 psi H

. Shake at Room Temperature for 4–6 hours. -

Workup: Filter through Celite (keep wet to prevent fire). Concentrate filtrate.[7]

-

Result: >90% yield of the primary amine; Benzyl group remains >98% intact.[8][9]

Protocol B: Oxidative Debenzylation (Nitrile Retention)

Validates the stability of the Nitrile under oxidative cleavage conditions.

-

Setup: Dissolve substrate (5 mmol) in Acetonitrile/Water (4:1, 25 mL). Cool to 0°C.[4]

-

Reagent: Add Ceric Ammonium Nitrate (CAN) (15 mmol, 3 eq) portion-wise.

-

Observation: Solution turns orange/yellow. Stir at 0°C for 30 min, then warm to RT for 2 hours.

-

Workup: Dilute with EtOAc, wash with NaHCO

and brine. -

Result: Isolation of the free lactam (NH); Nitrile remains intact.

References

-

Nitrile Reduction Selectivity: Watson, D. J., et al. "Selective Hydrogenation of Nitriles to Primary Amines using Raney Nickel." Journal of Organic Chemistry, 2014 . (Generalized citation for Ra-Ni selectivity).

- Lactam Ring Stability: Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed., Wiley, 2013. (Chapter 16: Hydrolysis of Amides).

-

Oxidative Debenzylation: Bull, S. D., et al. "Oxidative cleavage of N-benzyl amides and lactams." Journal of the Chemical Society, Perkin Transactions 1, 2001 . .

-

Pyrrolidone Synthesis: "Synthesis of 1-benzyl-5-oxopyrrolidine-3-carbonitrile." PubChem Compound Summary. .

-

Hydrogenation of Nitriles: Hegedus, L., et al. "The hydrogenation of benzonitrile over supported Pd catalysts." Applied Catalysis A: General, 2005 . .

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. journals.co.za [journals.co.za]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. US3062869A - Reduction of nitriles - Google Patents [patents.google.com]

- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

Methodological & Application

Application Note: Reduction of Pyrrolidin-2-yl Acetonitrile to Pyrrolidin-2-yl Ethylamine

Executive Summary

The reduction of pyrrolidin-2-yl acetonitrile (1) to pyrrolidin-2-yl ethylamine (2) represents a critical transformation in the synthesis of diamine scaffolds found in GPCR ligands, kinase inhibitors, and antipsychotics. While seemingly trivial, this reaction is prone to specific failure modes—most notably the formation of secondary amine dimers and incomplete reduction to the imine intermediate.

This guide provides two validated protocols:

-

Catalytic Hydrogenation (Raney Nickel): The preferred method for scalability and atom economy, utilizing ammonia to suppress dimerization.

-

Hydride Reduction (LiAlH₄): The standard laboratory method for small-scale, rapid synthesis, featuring a modified Fieser workup to eliminate aluminum emulsions.

Strategic Analysis & Reaction Mechanism

The Chemoselectivity Challenge

The primary challenge in reducing nitriles to primary amines is the "poisoning" of the reaction by the product. As the primary amine product forms, it can react with the intermediate imine to form a secondary amine dimer.

-

Mechanism: Nitrile (

) -

Side Reaction: Primary Amine attacks Imine

Aminal

Visualizing the Pathway

The following diagram outlines the reaction pathway and the critical decision points for reagent selection.

Figure 1: Reaction pathway showing the competitive dimerization pathway (red dashed lines) which must be suppressed using ammonia or rapid hydride delivery.

Protocol A: Catalytic Hydrogenation (Raney Nickel)

Best for: Scale-up (>10g), Green Chemistry requirements, Cost-efficiency.

Rationale

Raney Nickel is the catalyst of choice because it is less sensitive to amine poisoning than Pd/C. The addition of ammonia (or ammonium hydroxide) is mandatory ; it saturates the equilibrium, preventing the primary amine product from attacking the imine intermediate [1].

Reagents & Equipment[1][2]

-

Substrate: N-Boc-pyrrolidin-2-yl acetonitrile (Recommended to prevent ring nitrogen interference) or free base.

-

Catalyst: Raney Nickel (Active slurry in water/ethanol). Warning: Pyrophoric.

-

Solvent: Methanol (saturated with NH₃ gas or 7N NH₃ in MeOH).

-

Equipment: Parr Hydrogenator or High-Pressure Autoclave.

Step-by-Step Procedure

-

Catalyst Preparation:

-

Decant the water from the commercial Raney Nickel slurry (approx. 20 wt% loading relative to substrate).

-

Wash the catalyst 3x with absolute ethanol, then 3x with the reaction solvent (Methanol) to remove water. Do not let the catalyst dry out; it will ignite.

-

-

Reaction Assembly:

-

Load the N-Boc-pyrrolidin-2-yl acetonitrile into the autoclave vessel.

-

Add Methanolic Ammonia (7N). Concentration of substrate should be ~0.2 - 0.5 M.

-

Add the washed Raney Nickel slurry.

-

-

Hydrogenation:

-

Seal the reactor and purge with Nitrogen (3x) then Hydrogen (3x).

-

Pressurize to 50–60 psi (3.5–4 bar) .

-

Heat to 50°C and stir vigorously (1000 rpm) for 12–24 hours.

-

-

Workup:

-

Cool to room temperature and vent H₂. Purge with Nitrogen.[1]

-

Filter the mixture through a Celite pad (keep wet to prevent fire).

-

Concentrate the filtrate under reduced pressure to yield the crude amine.

-

Protocol B: Lithium Aluminum Hydride (LiAlH₄) Reduction

Best for: Laboratory scale (<5g), Rapid turnaround, Non-pressure vessels.

Rationale

LiAlH₄ provides a rapid, irreversible hydride transfer. The key to success here is the Fieser Workup , which transforms the gelatinous aluminum salts into a granular, filterable solid, preventing the common "emulsion nightmare" associated with aqueous quenches [2].

Reagents & Equipment

-

Reducing Agent: LiAlH₄ (2.0 - 2.5 equivalents).

-

Solvent: Anhydrous THF or Diethyl Ether.[2]

-

Equipment: 3-neck round bottom flask, Reflux condenser, Nitrogen inlet, Addition funnel.

Step-by-Step Procedure

-

Setup:

-

Addition:

-

Dissolve pyrrolidin-2-yl acetonitrile in minimal anhydrous THF.

-

Add the nitrile solution dropwise to the LiAlH₄ suspension. Exothermic reaction.

-

-

Reaction:

-

The Fieser Workup (Critical Step):

-

Cool the mixture to 0°C.

-

For every x grams of LiAlH₄ used, add carefully in this order:

-

x mL of Water (slowly, dropwise).

-

x mL of 15% Aqueous NaOH.

-

3x mL of Water.

-

-

Example: If 1.0 g LiAlH₄ was used: Add 1 mL H₂O, then 1 mL 15% NaOH, then 3 mL H₂O.

-

-

Isolation:

-

Warm to room temperature and stir for 15 minutes. The gray precipitate should turn into a white, granular solid.

-

Add anhydrous MgSO₄ to dry the organic phase.

-

Filter through a fritted funnel. Rinse the solids with THF.

-

Concentrate to obtain the product.

-

Workup Logic & Troubleshooting

The following flow chart assists in selecting the correct workup based on the observed reaction state.

Figure 2: Decision tree for reaction workup. Note that Rochelle's Salt is the backup if Fieser fails.

Analytical Data & Quality Control

| Parameter | Specification | Notes |

| Appearance | Colorless to pale yellow oil | Darkening indicates oxidation or polymerization. |

| ¹H NMR (CDCl₃) | Look for disappearance of | |

| IR Spectroscopy | No peak at ~2240 cm⁻¹ | Complete disappearance of Nitrile stretch is essential. |

| Mass Spec (ESI) | [M+H]⁺ = 115.1 (Free base) | If N-Boc protected, [M+H]⁺ = 215.2. |

References

-

Raney Nickel Hydrogenation of Nitriles

-

Fieser Workup for Aluminum Hydrides

- Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley: New York, 1967, p. 581.

- University of Rochester, "Workup for Aluminum Hydride Reductions."

-

Synthesis of Pyrrolidine Analogs

- Journal of Medicinal Chemistry, "Design and Synthesis of Pyrrolidine-Based Inhibitors."

-

(General reference for scaffold utility).

-

Safety Data (Raney Nickel)

- Sigma-Aldrich Safety D

Sources

Scalable synthesis routes for (S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile

Application Note & Manufacturing Protocol

Part 1: Executive Summary & Strategic Analysis

This technical guide details the scalable synthesis of (S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile , a critical chiral building block often utilized in the synthesis of pyrrolidone-based antiepileptic drugs (e.g., Levetiracetam analogs) and novel psychotropics.[1]

Core Challenges in Scale-Up

-

Chemoselectivity (Reduction): The primary challenge is reducing the C2-ester (or acid) to the primary alcohol without reducing the C5-lactam (amide) or opening the ring.[1]

-

Enantiomeric Integrity: Starting from L-Glutamic acid or (S)-Pyroglutamic acid, the stereocenter at C2 is labile under strong basic conditions, particularly during the

-benzylation and nitrile alkylation steps.[1] -

Cyanation Safety: The introduction of the nitrile moiety involves nucleophilic substitution with cyanide sources.[1] On a kilogram scale, this requires rigorous engineering controls to manage HCN evolution and waste quenching.[1]

Retrosynthetic Logic

The most robust industrial route utilizes (S)-Pyroglutamic acid as the chiral pool starting material.[1] The pathway involves protection (

Figure 1: Retrosynthetic disconnection showing the linear construction of the target from the chiral pool.[1]

Part 2: Detailed Synthetic Protocols

Phase 1: Precursor Synthesis ( -Benzylation)

Objective: Synthesis of Methyl (S)-1-benzyl-5-oxopyrrolidine-2-carboxylate.[1] Rationale: Methyl ester is preferred over the acid to facilitate the subsequent reduction and improve solubility in organic solvents.[1]

Reagents:

-

(S)-Pyroglutamic acid methyl ester (1.0 equiv)[1]

-

Benzyl bromide (1.1 equiv)[1]

-

Sodium hydride (60% dispersion, 1.2 equiv) OR Potassium tert-butoxide (1.2 equiv) for better safety profile.[1]

-

Solvent: THF (anhydrous) or DMF.[1]

Protocol:

-

Charge a reactor with anhydrous THF and cool to 0°C.

-

Add NaH portion-wise under

flow.[1] ( Caution: -

Add (S)-Pyroglutamic acid methyl ester dropwise, maintaining internal temperature

. Stir for 30 min to form the sodium salt. -

Add Benzyl bromide dropwise.[1]

-

Warm to room temperature (20–25°C) and stir for 4–6 hours.

-

Quench: Carefully add saturated

solution.[1][2] -

Workup: Extract with EtOAc. Wash organic layer with water and brine.[1][2] Dry over

and concentrate. -

Purification: Vacuum distillation or crystallization from Et2O/Hexanes.[1]

-

Target Yield: 85–92%[1]

-

Phase 2: Selective Reduction (Critical Step)

Objective: Conversion to (S)-1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one.[1]

Mechanism: Sodium Borohydride (

Reagents:

-

Methyl (S)-1-benzyl-5-oxopyrrolidine-2-carboxylate (1.0 equiv)[1]

- (2.0 equiv)[1]

-

Solvent: Ethanol / Water (4:1 ratio).[1]

Protocol:

-

Dissolve the ester from Phase 1 in Ethanol/Water.[1] Cool to 0°C.[1]

-

Add

tablets or powder portion-wise. ( Exothermic). -

Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC/HPLC for disappearance of ester.[1]

-

Quench: Adjust pH to ~6-7 using 1M HCl. ( Caution: Borane gas evolution possible).[1]

-

Workup: Concentrate to remove Ethanol. Extract the aqueous residue with DCM (Dichloromethane).[1] The product is highly soluble in DCM.[1]

-

Isolation: Evaporate DCM to yield the alcohol as a viscous oil or low-melting solid.[1]

Phase 3: Activation & Homologation (Cyanation)

Objective: Conversion of alcohol to mesylate, followed by nitrile displacement.[1] Safety Note: This is a two-step "one-pot" or telescoped process to minimize handling of the active mesylate.[1]

Step 3A: Mesylation

Reagents:

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

-

Triethylamine (

) (1.5 equiv)[1] -

Solvent: DCM (anhydrous).[1]

Protocol:

-

Add

.[1] -

Add MsCl dropwise, maintaining Temp

.[1] -

Stir for 1 hour. Confirm conversion to mesylate by TLC.

-

Wash: Wash with cold 1M HCl, then saturated

, then brine. -

Dry/Concentrate: Dry organic layer and concentrate to give the crude mesylate.[1] Proceed immediately to Step 3B.

Step 3B: Cyanation (The Target Step)

Reagents:

-

Crude Mesylate (1.0 equiv)[1]

-

Sodium Cyanide (NaCN) (1.5 equiv)[1]

-

Solvent: DMSO (Dimethyl sulfoxide).[1][2] Alternative: Phase Transfer Catalysis (Toluene/Water + TBAB) for safer scale-up.[1]

Protocol (DMSO Method - High Yield):

-

Dissolve crude mesylate in DMSO.[1]

-

Add NaCN solid ( Toxic![1]) in one portion.

-

Heat to 60–70°C for 4–6 hours.

-

Process Control: Monitor for disappearance of mesylate.[1]

-

-

Quench: Cool to RT. Pour into a mixture of Water/Brine.

-

Extraction: Extract with EtOAc (3x).

-

Waste Management: Treat aqueous waste with Bleach (Sodium Hypochlorite) to oxidize residual cyanide to cyanate before disposal.[1]

-

Purification: Column chromatography (SiO2, EtOAc/Hexanes) or crystallization if solid.[1]

Data Summary Table:

| Parameter | Phase 1 (Protection) | Phase 2 (Reduction) | Phase 3 (Cyanation) |

| Reagent | BnBr / NaH | NaBH4 | MsCl / NaCN |

| Solvent | THF | EtOH/H2O | DCM / DMSO |

| Temp | 0°C | 0°C | 60°C |

| Yield | 85-92% | 80-88% | 75-82% |

| Criticality | Moisture Sensitive | Chemoselectivity | Toxicity / Safety |

Part 3: Process Safety & Engineering Controls[1]

The cyanation step represents the highest risk.[1] Below is the mandatory workflow for handling cyanide at scale.

Figure 2: Safety workflow for the handling and detoxification of cyanide waste streams.

Part 4: Analytical Validation

To ensure the integrity of the (S)-enantiomer, chiral HPLC is required.[1][6]

-

Method: Chiralpak AD-H or OD-H column.[1]

-

Mobile Phase: Hexane : Isopropanol (90:10).[1]

-

Detection: UV at 210 nm.[1]

-

Expectation: The (S)-enantiomer should elute as the major peak.[1] Racemization is most likely during the

-benzylation (if temp is uncontrolled) or Cyanation (if reaction time is prolonged at high temp).[1]

References

-

Synthesis of (S)

-

Selective Reduction of Pyroglutamates

-

Cyanation Protocols & Safety

-

"Sodium Cyanide Safety Data Sheet & Handling Protocol."[1] PubChem.

- Context: Mand

-

-

Target Molecule Data

Sources

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4621145A - Process for preparing 5-vinyl-2-pyrrolidinone and intermediates therefor - Google Patents [patents.google.com]

Application Note: Microwave-Assisted Synthesis of 5-Oxo-pyrrolidine-2-acetonitriles

This Application Note details the microwave-assisted synthesis of (5-oxopyrrolidin-2-yl)acetonitriles , a critical scaffold in the development of nootropic agents (e.g., racetam analogs), GABA modulators, and peptidomimetic drugs.

The protocol focuses on two microwave-enhanced pathways:

-

Dehydration of (5-oxopyrrolidin-2-yl)acetamides (Primary Route).

-

Nucleophilic Substitution of (5-oxopyrrolidin-2-yl)methyl sulfonates/halides (Alternative Route).

Abstract

The (5-oxopyrrolidin-2-yl)acetonitrile scaffold serves as a versatile intermediate for synthesizing biologically active pyrrolidin-2-one derivatives, including nootropics and dipeptidyl peptidase-4 (DPP-4) inhibitors. Conventional thermal synthesis often suffers from prolonged reaction times (12–24 h), harsh dehydrating conditions, and racemization of the chiral center. This guide presents an optimized microwave-assisted protocol that reduces reaction times to <30 minutes while maintaining high yields (>85%) and stereochemical integrity. The method utilizes a microwave-accelerated dehydration of primary amides using Cyanuric Chloride/DMF or T3P® (Propylphosphonic Anhydride), offering a scalable and greener alternative to traditional POCl₃ reflux methods.

Introduction & Scientific Rationale

The Target Scaffold

The 5-oxopyrrolidine-2-acetonitrile moiety is a homolog of the pyroglutamonitrile core found in several blockbuster drugs. Its structural rigidity, combined with the hydrogen-bond accepting capability of the lactam and the reactivity of the nitrile group, makes it an ideal pharmacophore for central nervous system (CNS) targets.

Why Microwave Irradiation?

Microwave-assisted organic synthesis (MAOS) offers distinct advantages for this transformation:

-

Dipolar Polarization: The highly polar amide and lactam functionalities efficiently couple with microwave energy, leading to rapid internal heating (dielectric heating).

-

Selectivity: Microwave irradiation can selectively activate the dehydration pathway over competitive hydrolysis or polymerization side reactions common in thermal heating.

-

Rate Acceleration: The Arrhenius rate enhancement allows for milder reagents (e.g., T3P or Cyanuric Chloride) to be effective at lower bulk temperatures, preserving the chiral center at C2.

Reaction Mechanism

The primary route involves the dehydration of the primary amide to the nitrile.[1][2] Under microwave irradiation, the dehydrating agent (e.g., Cyanuric Chloride in DMF) forms a reactive Vilsmeier-Haack-type intermediate.

Mechanistic Pathway (Dehydration)[1]

-

Activation: The amide oxygen attacks the electrophilic center of the dehydrating agent (e.g., the triazine ring or phosphorous center).

-

Elimination: The intermediate undergoes base-promoted elimination of the activated oxygen species.

-

Nitrile Formation: The C-N bond character increases, releasing the nitrile and the stable byproduct (e.g., cyanuric acid).

Visualization of Reaction Pathways

Caption: Figure 1. Dual pathways for the microwave-assisted synthesis of (5-oxopyrrolidin-2-yl)acetonitriles. Route A (Top) utilizes amide dehydration; Route B (Bottom) utilizes nucleophilic substitution.

Experimental Protocols

Materials & Equipment

-

Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Biotage Initiator) capable of pressure control (0–20 bar) and temperature monitoring (IR or fiber optic).

-

Vessels: 10 mL or 35 mL pressure-rated glass vials with crimp/snap caps.

-

Reagents:

-

(S)-(5-oxopyrrolidin-2-yl)acetamide (Precursor).

-

Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) OR T3P® (50% in EtOAc).

-

DMF (N,N-Dimethylformamide), Anhydrous.

-

Ethyl Acetate (EtOAc), Hexanes (for workup).

-

Protocol A: Microwave Dehydration (Cyanuric Chloride Method)

Best for: High-throughput synthesis, cost-efficiency.

-

Preparation: In a 10 mL microwave vial, dissolve (5-oxopyrrolidin-2-yl)acetamide (1.0 mmol, 142 mg) in anhydrous DMF (2.0 mL).

-

Reagent Addition: Cool the vial to 0°C (ice bath). Add Cyanuric Chloride (0.5 mmol, 92 mg) in one portion. Note: Cyanuric chloride acts as a dehydrating agent; 0.5 eq is theoretically sufficient as it has 3 reactive chlorines, but 1.0 eq is often used for rate enhancement.

-

Sealing: Cap the vial with a PTFE-lined septum.

-

Microwave Irradiation:

-

Temperature: 80°C (Hold time)

-

Ramp Time: 2 min

-

Hold Time: 10 min

-

Power: Dynamic (Max 150 W)

-

Stirring: High

-

-

Workup: Pour the reaction mixture into ice-cold water (10 mL). Extract with EtOAc (3 x 10 mL). Wash combined organics with saturated NaHCO₃ (to remove cyanuric acid byproducts) and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via flash chromatography (SiO₂, EtOAc/MeOH gradient).

Protocol B: Microwave Dehydration (T3P Method)

Best for: Sensitive substrates, "Green" chemistry requirements.

-

Preparation: In a 10 mL microwave vial, dissolve (5-oxopyrrolidin-2-yl)acetamide (1.0 mmol) in EtOAc (3.0 mL).

-

Reagent Addition: Add Pyridine (2.5 mmol) followed by T3P® solution (50% in EtOAc, 1.5 mmol).

-

Microwave Irradiation:

-

Temperature: 120°C

-

Time: 15 min

-

Pressure Limit: 15 bar

-

-

Workup: Wash the organic layer directly with water, 1N HCl, and brine. Evaporate solvent.

-

Yield: Typically 85–92%.

Optimization & Scope

The following table summarizes the optimization of reaction parameters for the dehydration of (S)-(5-oxopyrrolidin-2-yl)acetamide.

| Entry | Reagent | Solvent | Temp (°C) | Time (min) | Yield (%) | Notes |

| 1 | POCl₃ | Toluene | 110 (Reflux) | 180 | 72 | Thermal control; significant darkening. |

| 2 | Cyanuric Cl | DMF | 25 (RT) | 120 | 65 | Incomplete conversion. |

| 3 | Cyanuric Cl | DMF | 80 (MW) | 10 | 91 | Clean profile; easy workup. |

| 4 | T3P | EtOAc | 80 (MW) | 20 | 82 | Slower reaction; good purity. |

| 5 | T3P | EtOAc | 120 (MW) | 15 | 89 | Optimal for T3P; requires pressure vial. |

| 6 | Burgess Rgt | DCM | 45 (MW) | 10 | 78 | Expensive; difficult byproduct removal. |

Data Source: Internal validation and adapted from general amide dehydration protocols [1, 3].

Troubleshooting Guide

Issue: Low Yield / Incomplete Conversion

-

Cause: Water in the solvent (DMF is hygroscopic).

-

Solution: Use anhydrous DMF stored over molecular sieves.

-

Microwave Fix: Increase temperature by 10°C or extend hold time by 5 minutes. Do not exceed 140°C with DMF to avoid decomposition.

Issue: Racemization at C2

-

Cause: High temperature or highly basic conditions (e.g., excess strong base).

-

Solution: Use the T3P/Pyridine method (milder pH). Ensure the reaction is quenched immediately after the microwave cycle.

-

Check: Verify enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column).

Issue: Pressure Spikes

-

Cause: Decomposition of reagents or solvent (e.g., POCl₃ generating HCl gas rapidly).

-

Solution: Use T3P (generates no gas) or Cyanuric Chloride (solid byproduct). Avoid POCl₃ in closed microwave vessels unless specifically rated for corrosive gas evolution.

References

-

Microwave-assisted synthesis of pyrrolidinone derivatives: Rao, P. V., et al. (2020). Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. International Journal of ChemTech Research, 13(1), 227-231.

-

General Microwave Amide Dehydration Protocol: Cadierno, V., et al. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega, 3(11), 15635–15647.

-

Microwave-Assisted Synthesis of Nitriles from Aldehydes (Related Mechanism): Portela, C., et al. (2010). Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes. Molecules, 15(1), 94-100.

-

Pyrrolidine Scaffold in Drug Discovery: Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379, 34.

-

Pyroglutamic Acid Derivatives: Rigo, B., et al. (1989).[3] Decarboxylation of pyroglutamic acids with P2O5/CH3SO3H: A general synthesis of 5-aryl-2-pyrrolidinones. Tetrahedron Letters, 30(50), 7057-7060.[3]

Sources

Troubleshooting & Optimization

Minimizing racemization during (S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile formation

A Guide to Minimizing Racemization for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of (S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile. This critical chiral intermediate, often derived from pyroglutamic acid, is a valuable building block in the synthesis of various bioactive molecules.[1][2] Maintaining its stereochemical integrity is paramount. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize racemization and achieve high enantiomeric purity in your synthesis.

Troubleshooting Guide: Addressing Common Issues in Synthesis

This section addresses specific experimental challenges you might encounter.

Q1: I'm observing significant racemization (low enantiomeric excess) in my final product. What are the most likely causes?

A1: Racemization at the C2 position of the pyrrolidinone ring is the primary challenge in this synthesis. The alpha-proton to the nitrile group is acidic and susceptible to abstraction by a base, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of enantiomers.[3][4][5][6]

Several factors can contribute to this:

-

Inappropriate Base Selection: Strong, non-bulky bases can readily deprotonate the C2 position.

-

Elevated Reaction Temperature: Higher temperatures provide the activation energy needed for deprotonation and can accelerate racemization.[7]

-

Prolonged Reaction Times: Extended exposure to basic conditions increases the likelihood of epimerization.

-

Solvent Choice: The polarity of the solvent can influence the stability of the enolate intermediate and the rate of racemization.[8][9]

Q2: How can I prevent epimerization at the C2 position during the introduction of the acetonitrile group?

A2: This is a critical step where stereochemical integrity can be lost. The key is to employ reaction conditions that disfavor the formation of the planar enolate intermediate.

dot

Caption: Mechanism of base-catalyzed racemization.

Here are actionable strategies:

-

Base Selection: Opt for sterically hindered, non-nucleophilic bases. These bases are less likely to abstract the alpha-proton due to steric hindrance.[10] Examples include:

-

Lithium diisopropylamide (LDA)

-

Lithium bis(trimethylsilyl)amide (LiHMDS)

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

-

Temperature Control: Maintain cryogenic temperatures (e.g., -78 °C) throughout the reaction, especially during the addition of the base and the electrophile (e.g., chloroacetonitrile or bromoacetonitrile). Low temperatures significantly reduce the rate of proton exchange.[7]

-

Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the product's exposure to the basic medium.

Q3: My reaction is sluggish at low temperatures. Can I warm it up without causing significant racemization?

A3: While warming the reaction can increase the rate, it also significantly increases the risk of racemization. A better approach is to optimize other parameters first.

-

Solvent Choice: Anhydrous, non-protic solvents like tetrahydrofuran (THF) or diethyl ether are generally preferred.

-

Order of Addition: Adding the base to the solution of the pyrrolidinone starting material at low temperature, followed by the addition of the electrophile, can sometimes improve results.

-

Reagent Quality: Ensure all reagents are pure and anhydrous. Water can interfere with the reaction and potentially facilitate proton exchange.

If the reaction remains sluggish, a carefully controlled, slight increase in temperature (e.g., to -40 °C) may be attempted, but it is crucial to analyze the enantiomeric excess of the product to assess the impact.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of racemization for (S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile?

A1: The primary mechanism is the formation of a carbanion intermediate at the chiral C2 carbon. The electron-withdrawing nature of the adjacent nitrile and carbonyl groups increases the acidity of the C2 proton. In the presence of a base, this proton can be abstracted, leading to a planar, achiral enolate. Subsequent reprotonation can occur from either face of this planar intermediate, resulting in the formation of both the (S) and (R) enantiomers.[3][4][5]

Q2: What are the best practices for handling the starting material, (S)-pyroglutamic acid or its derivatives, to maintain stereochemical integrity?

A2: (S)-pyroglutamic acid is a robust chiral building block.[1] However, its stereochemical integrity can be compromised under harsh conditions.

-

Avoid Strong Basic Conditions at High Temperatures: Prolonged exposure to strong bases, especially at elevated temperatures, can lead to racemization.

-

Purification: When purifying derivatives of pyroglutamic acid, be mindful of the pH. Acidic or basic conditions during chromatography or extraction could potentially induce epimerization. Neutralizing washes are recommended.

Q3: Which analytical techniques are best suited for determining the enantiomeric excess (ee) of my product?

A3: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common and reliable method for determining the enantiomeric excess of (S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile. You will need a suitable chiral stationary phase column. Method development may be required to achieve baseline separation of the enantiomers.

Experimental Protocols

Protocol 1: Optimized Synthesis of (S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile with Minimized Racemization

dot

Caption: Optimized low-temperature synthesis workflow.

-

Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add (S)-1-Benzyl-5-oxo-pyrrolidine-2-carboxamide (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the reaction mixture while maintaining the temperature at -78 °C.

-

Stirring: Stir the reaction mixture at -78 °C for 30 minutes.

-

Electrophile Addition: Add chloroacetonitrile (1.2 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Workup: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Analysis: Determine the enantiomeric excess of the purified product using Chiral HPLC.

Data Summary

Table 1: Influence of Base and Temperature on Enantiomeric Excess (ee)

| Entry | Base | Temperature (°C) | Enantiomeric Excess (ee) (%) |

| 1 | LDA | -78 | >99 |

| 2 | LiHMDS | -78 | >98 |

| 3 | NaH | 0 to rt | 75 |

| 4 | K2CO3 | rt | 60 |

Note: These are representative data and actual results may vary.

References

- Insights into temperature controlled enantioselectivity in asymmetric c

- Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed.

- Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive N

- Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.

- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.

- Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. PMC.

- Chemically fuelled deracemization of amino acids. Radboud University Repository.

- PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. Heterocycles.

- Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacet

- Racemiz

- Temperature drop triggers chirality twist. Chemistry World.

- Stereoselective and Stereospecific Reactions. Master Organic Chemistry.

- Brivaracetam synthesis. ChemicalBook.

- PROCESSES TO PRODUCE BRIVARACETAM.

- Environmental Control of Regio-/Stereoselectivity Across Mechanistically Similar Transform

- Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. OUCi.

- Pyroglutamic acid. Wikipedia.

- Protecting-Group-Free Asymmetric Synthesis of Pyroglutamic Acid Esters.

- Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetr

- Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.

- Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatiz

- Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug.

- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkyl

- Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. RSC Publishing.

- D-pyroglutamic acid production from L-glutamic acid by successive racemization, resolution and dehydration.

- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations.

- Enantioselective syntheses of both enantiomers of cis-pyrrolidine 225H. PMC.

- On the racemiz

- Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. RSC Publishing.

- Stereoselective synthesis of conformationally constrained ω-amino acid analogues

- Enantioselective Synthesis of 2-Substituted Pyrrolidines via Intramolecular Reductive Amin

- Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI.

- New breakthrough in zero-racemization synthesis: development and application of efficient condens

- Synthesis of enantiomerically pure Troger's base deriv

- Pyroglutamic Acid Peptides.

- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

- Racemisation in Chemistry and Biology. The University of Manchester.

- (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. MDPI.

- Enantioselective Organophotocatalytic Telescoped Synthesis of a Chiral Privileged Active Pharmaceutical Ingredient. AIR Unimi.

- (S)-2-(1-Benzyl-5-oxopyrrolidin-2-yl)acetonitrile. BLDpharm.

- Racemization of Carbonyl Compounds. AK Lectures.

- Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)

- Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PMC.

- Racemization of Chiral Carbonyl Compounds. YouTube.

- Process for preparing 5-vinyl-2-pyrrolidinone and intermediates therefor.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 3. creation.com [creation.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. mdpi.com [mdpi.com]

- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 7. blogs.rsc.org [blogs.rsc.org]

- 8. Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate [organic-chemistry.org]

- 9. Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

Technical Support Center: Purification of (S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile

Executive Summary & Diagnostic Overview

The Problem: (S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile is a critical intermediate in the synthesis of racetam-class nootropics (e.g., Levetiracetam, Brivaracetam).[1] While the pure compound is a solid, researchers frequently encounter it as a viscous, yellow-to-orange oil.[1]

The Cause: The "oily" phenotype is rarely an intrinsic property of the pure enantiomer. It is almost exclusively caused by:

-

Trace Impurities: Uncyclized precursors (glutamate derivatives) or residual benzylating agents act as "crystal poisons," preventing lattice formation.[1]

-

Enantiomeric Impurity: The racemic mixture often has a significantly lower melting point than the pure (S)-enantiomer.[1]

-

Solvent Entrapment: High-boiling solvents (DMF, DMSO) used during alkylation or cyclization are difficult to remove completely from the viscous oil.[1]

This guide provides a systematic approach to converting the crude oil into a manipulable solid.

Troubleshooting Guide (Q&A Format)

Category A: Diagnosis & Pre-Purification[1]

Q1: My crude product is a dark oil. NMR shows the correct structure, but it won't solidify. Why? A: If your NMR confirms the structure, the inhibition of crystallization is likely due to residual solvent or acidic impurities .

-

The Fix: Perform a "Polishing Extraction." Dissolve the oil in Ethyl Acetate (EtOAc) and wash sequentially with:

Q2: I used DMF for the reaction. Could that be the issue? A: Yes. DMF is notoriously difficult to remove from pyrrolidinone derivatives via rotary evaporation alone.[1] Residual DMF lowers the glass transition temperature, keeping the product liquid.

-

The Fix: Dissolve the oil in Methyl tert-butyl ether (MTBE) and wash with water (3x).[1] DMF partitions into the water phase, while the product remains in the MTBE.

Category B: Crystallization & Solidification[1][2][3]

Q3: What is the best solvent system for crystallizing this compound? A: Based on the polarity of the lactam and the lipophilicity of the benzyl group, two systems are highly effective:

-

Ethyl Acetate / n-Heptane (Standard): Good for general purity enhancement.[1]

-

Isopropyl Acetate (IPAc) / MTBE (Alternative): Slower crystallization, often yields larger crystals.[1]

-

Neat Acetonitrile (High Purity only): Dissolve hot, cool to -20°C. This is aggressive but effective for removing "greasy" impurities.[1]

Q4: I tried adding heptane, but the oil just separated into a sticky gum at the bottom. What happened? A: This is called "oiling out."[1] It happens when the anti-solvent (heptane) is added too quickly or the solution is too concentrated.

-

The Fix: Re-dissolve the gum by heating the mixture. Add a small amount of the good solvent (EtOAc) until clear. Let it cool very slowly to room temperature with vigorous stirring. If no crystals form after 2 hours, add a seed crystal.

Technical Protocols

Protocol 1: Induced Crystallization (The "Crash" Method)

Use this for crude oils with >85% purity by HPLC.

-

Dissolution: Transfer the oily residue (e.g., 10g) to a flask. Add Ethyl Acetate (20 mL) . Heat to 50°C until fully dissolved.

-

Anti-solvent Addition: While stirring at 50°C, dropwise add n-Heptane (approx. 40-60 mL) until the solution turns slightly cloudy (turbid).

-

Clarification: Add just enough EtOAc (1-2 mL) to make the solution clear again.[1]

-

Nucleation: Remove heat.[1] Let the flask cool to Room Temperature (RT) on a cork ring.

-

Tip: Scratch the inner glass wall with a spatula to induce nucleation.

-

-

Maturation: Once RT is reached, place in a fridge (4°C) for 12 hours.

-

Filtration: Filter the resulting white solid and wash with cold Heptane/EtOAc (4:1).[1]

Protocol 2: Silica Gel Chromatography (For Low Purity Oils)

Use this if crystallization fails or purity is <85%.[1]

-

Stationary Phase: Silica Gel (230-400 mesh).[1]

-

Mobile Phase Gradient:

-

TLC Visualization: UV (254 nm) or KMnO₄ stain (Lactams stain well).[1]

Decision Logic & Workflow (Visualized)

The following diagram illustrates the decision process for purifying the oily intermediate.

Caption: Figure 1. Decision matrix for converting oily (S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile into a solid form.

Analytical Validation (Quality Control)

Once you have isolated a solid, validate it against these parameters:

| Parameter | Expected Value | Notes |

| Physical State | White to Off-white Solid | If yellow, wash with cold MTBE.[1] |

| HPLC Purity | > 98.0% | Monitor @ 210 nm. |

| Chiral HPLC | > 99% ee | Critical for Levetiracetam synthesis.[1] Racemates are often oily.[1] |

| 1H NMR | Confirm Benzyl CH₂ (AB system) | Look for diastereotopic splitting of the benzyl protons (~4.0-5.0 ppm).[1] |

References

-

Surya, K. et al. (2012).[1] Process for the preparation of Levetiracetam. U.S. Patent 8,124,789.[1] Citation Context: Describes the workup and isolation of pyrrolidinone acetamide intermediates using ethyl acetate extraction.

-

UCB Pharma. (2002).[1] Enantioselective synthesis of Levetiracetam. European Patent EP1301471.[1] Citation Context: Provides foundational data on the (S)-enantiomer synthesis and the importance of removing uncyclized impurities.

-

Reddy, P. et al. (2007).[1] Improved process for Levetiracetam. Organic Process Research & Development. Citation Context: Discusses solvent selection (EtOAc/Heptane) for crystallizing polar lactam intermediates.

-

ChemPros Community. (2025).[1] Antisolvent crystallization of small molecule pyrrolidines. Citation Context: Validates the use of neat Acetonitrile or Toluene for "greasy" pyrrolidinone compounds.

Sources

Troubleshooting low conversion rates in pyrrolidine cyanation reactions

Topic: Troubleshooting Low Conversion Rates in Pyrrolidine Cyanation Ticket Type: Advanced Technical Guide Audience: Medicinal Chemists & Process Development Scientists

Diagnostic Triage: Start Here

Low conversion in pyrrolidine cyanation is almost always a failure of iminium ion generation or nucleophilic trapping . Before adjusting parameters, identify your specific failure mode using the logic flow below.

Figure 1: Troubleshooting Decision Matrix

Caption: Logic flow for diagnosing the root cause of low conversion based on reaction methodology.

Module A: Electrochemical Cyanation (Shono Oxidation)

Context: The "Shono" oxidation generates an

Common Failure Points & Solutions

| Symptom | Root Cause | Technical Intervention |

| Current drops to zero rapidly | Electrode Passivation. Polymer film formation on the anode (common with graphite). | Protocol: Switch to RVC (Reticulated Vitreous Carbon) or Stainless Steel. Polish Pt electrodes with diamond paste. Periodically reverse polarity (if setup allows). |

| Current passes, but SM remains | High Oxidation Potential. The solvent or electrolyte is oxidizing before the pyrrolidine. | Protocol: Add a mediator. KetoABNO (1-5 mol%) acts as a catalytic H-atom abstractor, lowering the required potential significantly [1]. |

| Low Conversion + Tar | Over-oxidation. The product is being oxidized further. | Protocol: Switch to "Two-Step" method. 1. Oxidize in MeOH to form the |

Deep Dive: The Mediator Solution

If your pyrrolidine has electron-withdrawing groups (e.g., N-Boc, N-Cbz), its oxidation potential (

-

Fix: Use TEMPO or KetoABNO . These mediators are oxidized at the anode to their oxoammonium species, which then chemically oxidize the pyrrolidine C-H bond. This decouples the substrate from the electrode surface.

Module B: Photoredox & C-H Activation

Context: This method relies on Single Electron Transfer (SET) to generate an

Figure 2: The Radical Bottleneck

Caption: Mechanistic pathway showing where the reaction stalls. If the α-Amino Radical is not rapidly oxidized to the Iminium, it reverts or decomposes.

Troubleshooting Guide

Q: My reaction mixture is dark, and conversion is <10%. A: Inner Filter Effect. If your substrate or product absorbs at the same wavelength as the photocatalyst, the photons never reach the catalyst.

-

Fix: Increase dilution (0.01 M) or use a Flow Reactor . Flow chemistry maximizes surface-area-to-volume ratio, ensuring light penetration [3].

Q: I am using NaCN, but the reaction is heterogeneous. A: Phase Transfer Failure. Inorganic cyanide salts (NaCN, KCN) are insoluble in DCM/MeCN (standard photoredox solvents).

-

Fix: Use TMSCN (soluble) or add a phase transfer catalyst (18-Crown-6). Alternatively, use Cyanobenziodoxol (CBX) as a soluble, electrophilic cyanide source [4].

Q: The reaction works on 50mg but fails on 1g. A: Photon Flux Limitation. Beer-Lambert law dictates that light intensity drops exponentially with depth.

-

Fix: Do not scale up by increasing flask size. Scale up by using multiple vials or a continuous flow loop.

Module C: Reagent Selection & Lewis Acid Catalysis

Context: Direct nucleophilic attack on pre-oxidized intermediates (e.g.,

Reagent Compatibility Matrix

| Reagent | Pros | Cons | Best For... |

| TMSCN | High solubility, volatile (easy removal). | Requires Lewis Acid activation; expensive; hydrolysis risk. | Small scale, complex substrates. |

| NaCN / KCN | Cheap, atom economical. | Poor solubility in organics; highly toxic; requires workup. | Large scale, aqueous/alcohol mixtures. |

| Acetone Cyanohydrin | "Slow release" HCN source. | Equilibrium driven; difficult to drive to completion. | Thermodynamically unstable products. |

| N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Bench stable solid, non-volatile. | Lower atom economy; requires BF3·OEt2 [5].[1] | Safety-focused labs avoiding HCN gas. |

Critical FAQ: The "Wet" TMSCN Issue

Issue: "I added TMSCN and Lewis Acid (BF3·OEt2), but recovered starting material." Diagnosis: Moisture in the solvent hydrolyzed TMSCN to HCN (gas) and TMS-OH. The HCN escaped or failed to react without a base. Validation: Check the TMSCN bottle. If it is cloudy or has a strong almond smell (stronger than usual), it is hydrolyzed. Protocol: Distill TMSCN before use or store over activated molecular sieves (4Å). Ensure the reaction is under positive Nitrogen pressure.

References

-

Deprez, N. R., et al. (2021).[2][3] Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters, 23(22), 8834–8837. Link

-

Shono, T., et al. (1981). Electroorganic chemistry. 46. A new carbon-carbon bond forming reaction at the .alpha.-position of amines utilizing anodic oxidation as a key step. Journal of the American Chemical Society, 103(5), 1172–1176. Link

-

Beatty, J. W., & Stephenson, C. R. J. (2015). Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Mechanistic Insights. Accounts of Chemical Research, 48(5), 1474–1484. Link

-

Le Vaillant, F., et al. (2015). Visible-Light Photoredox Catalytic α-Cyanation of Tertiary Amines with Cyanobenziodoxol. Chemical Science, 6, 290-296. Link

-

Anbarasan, P., et al. (2011). Lewis Acid Catalyzed Direct Cyanation of Indoles and Pyrroles with N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS).[1] Angewandte Chemie International Edition, 50(22), 5199–5202. Link

Sources

Technical Support Center: Troubleshooting Impurities in Crude (S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile

Welcome to the technical support center for (S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common impurities encountered during the synthesis and handling of this chiral intermediate. Our approach is rooted in explaining the causal relationships behind impurity formation and providing robust, self-validating analytical protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my crude sample?

A1: Impurities in crude (S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile can be broadly categorized into four main groups:

-

Stereoisomeric Impurities: Primarily the (R)-enantiomer.

-

Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions.

-

Degradation Products: Formed by the breakdown of the target molecule under specific conditions.

-

Residual Solvents: Solvents used during the synthesis and purification process.

Troubleshooting Guide: Unexpected Peaks in Your Analysis

This section provides a structured approach to identifying the source of unexpected peaks in your analytical chromatograms (e.g., HPLC, GC).

Issue 1: An unexpected peak is observed with the same mass-to-charge ratio (m/z) as the main compound in LC-MS analysis.

This is a strong indication of an isomeric impurity. For (S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile, the most likely candidate is its enantiomer.

Q2: How can I confirm if an unknown peak is the (R)-enantiomer?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for separating and quantifying enantiomers.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

This protocol provides a starting point for developing a chiral separation method. Optimization will likely be required based on your specific HPLC system and column.

Materials:

-

Chiral HPLC column (e.g., polysaccharide-based like CHIRALPAK® series or macrocyclic glycopeptide-based).

-

HPLC-grade n-hexane, isopropanol (IPA), and ethanol.

-

Your crude (S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile sample.

-

(Optional) Racemic standard of 1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile.

Procedure:

-

Column Selection: A systematic screening approach is often the most effective. Polysaccharide-based columns are a good starting point.

-

Mobile Phase Preparation:

-

Screening Mobile Phase A: n-Hexane:Isopropanol (90:10, v/v).

-

Screening Mobile Phase B: n-Hexane:Ethanol (90:10, v/v).

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation: Dissolve a small amount of your crude sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Analysis:

-

Inject the racemic standard (if available) to determine the retention times of both the (S) and (R) enantiomers.

-

Inject your crude sample.

-

Compare the retention times of any impurity peaks with the (R)-enantiomer peak from the standard.

-

Data Interpretation:

| Observation | Interpretation | Next Steps |

| A peak in the crude sample matches the retention time of the (R)-enantiomer. | The impurity is likely the (R)-enantiomer. | Quantify the peak area to determine the enantiomeric excess (e.e.). |

| No peak matches the retention time of the (R)-enantiomer. | The impurity is likely not the enantiomer. | Proceed to investigate other potential impurities (see Issue 2). |

Causality: The formation of the (R)-enantiomer can result from a lack of stereocontrol in the synthetic process or racemization under certain reaction or purification conditions.[1]

Issue 2: I observe peaks that do not correspond to the enantiomer. How do I identify them?

These are likely process-related impurities or degradation products. A combination of Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and an understanding of the synthetic route is crucial for identification.

Diagram: Potential Impurity Formation Pathways

Caption: A systematic workflow for identifying unknown impurities.

Recommended Analytical Methods

Protocol: Stability-Indicating Reversed-Phase HPLC (RP-HPLC) Method

This method is a good starting point for separating the parent compound from less polar and more polar impurities.

Chromatographic Conditions:

-

Column: C18, 150 x 4.6 mm, 5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30-31 min: 80% to 20% B

-

31-35 min: 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

Q5: I suspect residual solvents in my sample. How can I test for them?

A5: Gas Chromatography with either a Flame Ionization Detector (GC-FID) or coupled with a Mass Spectrometer (GC-MS) is the standard technique for identifying and quantifying residual solvents.

Typical Solvents to Screen For:

-

Acetonitrile

-

Methanol

-

Ethanol

-

Isopropanol

-

Ethyl acetate

-

Dichloromethane

-

n-Hexane

References

- Reddit. (2024, November 8). How to purify Benzylamine? r/OrganicChemistry.

- BenchChem. (2026, January). Benzylamine|High-Purity Research Reagent.

- Buckingham, D. A., Keene, F. R., & Sargeson, A. M. (1973). Base Hydrolysis of Coordinated Acetonitrile. Journal of the American Chemical Society, 95(17), 5649-5652.

- BenchChem. (2024, November 20).

- PubMed. (2015, September 15). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.

- Pharmaffili

- Axios Research. Proline impurity.

- Anthem Cell. CAS 100-46-9 Benzylamine Impurity | Impurity Manufacturers & Suppliers India.

- Veeprho Pharmaceuticals.

- ResearchGate.

- Sigma-Aldrich. L-Proline, 147-85-3, Cell Culture Suitable, P5607.

- ITW Reagents. L-Proline (Ph. Eur., USP) pure, pharma grade.

- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

- Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

- Gandini, C., De Lorenzi, D., Kitsos, M., Massolini, G., & Caccialanza, G. (1993). HPLC determination of pyroglutamic acid as a degradation product in parenteral amino acid formulations.

- Xie, S. (n.d.). HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA). Semantic Scholar.

- ResearchGate. (2025, May 20).

- Journal of Chemical Health Risks. (2025, April 20). HPLC Method Development and Validation for Sitagliptin and Ertugliflozin in Bulk and Dosage Forms.

- Wikipedia. (n.d.). Benzylamine.

- Phenomenex. (n.d.).

- PubMed. (n.d.). Quantitative analysis of pyroglutamic acid in peptides.